2,5-Bis(methoxymethyl)-1,4-phenylenediboronic acid

Description

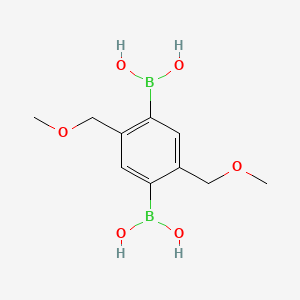

2,5-Bis(methoxymethyl)-1,4-phenylenediboronic acid (CAS: 957121-03-8) is a diboronic acid derivative with methoxymethyl substituents at the 2- and 5-positions of the benzene ring. This compound is structurally characterized by two boronic acid groups in the para positions and methoxymethyl groups that enhance solubility and steric accessibility. It is commercially available through suppliers such as Sigma-Aldrich and Kanto Reagents, with documented applications in organic synthesis and materials science, particularly in cross-coupling reactions and covalent organic frameworks (COFs) .

Properties

IUPAC Name |

[4-borono-2,5-bis(methoxymethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16B2O6/c1-17-5-7-3-10(12(15)16)8(6-18-2)4-9(7)11(13)14/h3-4,13-16H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFMLXZAULPLVSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1COC)B(O)O)COC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16B2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80656923 | |

| Record name | [2,5-Bis(methoxymethyl)-1,4-phenylene]diboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80656923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957121-03-8 | |

| Record name | B,B′-[2,5-Bis(methoxymethyl)-1,4-phenylene]bis[boronic acid] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=957121-03-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [2,5-Bis(methoxymethyl)-1,4-phenylene]diboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80656923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through the reaction of 1,4-phenylenediboronic acid with methoxymethyl chloride in the presence of a suitable base, such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the boronic acid groups.

Industrial Production Methods: On an industrial scale, the synthesis of 2,5-bis(methoxymethyl)-1,4-phenylenediboronic acid may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2,5-Bis(methoxymethyl)-1,4-phenylenediboronic acid can undergo various chemical reactions, including:

Oxidation: The boronic acid groups can be oxidized to form boronic esters or borates.

Reduction: The compound can be reduced to form boronic acid derivatives with different substituents.

Substitution: The methoxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions, typically in the presence of a base.

Major Products Formed:

Boronic Esters: Formed through the oxidation of boronic acid groups.

Borates: Resulting from the oxidation of boronic acids in the presence of alkali metals.

Substituted Derivatives: Various functional groups can replace the methoxymethyl groups, leading to a diverse range of products.

Scientific Research Applications

Suzuki-Miyaura Coupling Reactions

One of the primary applications of 2,5-Bis(methoxymethyl)-1,4-phenylenediboronic acid is in Suzuki-Miyaura coupling reactions. This reaction is pivotal for synthesizing biaryl compounds which are essential in pharmaceuticals and agrochemicals.

Case Study :

- A study demonstrated the use of this boronic acid in coupling reactions with various aryl halides to produce complex biaryl structures with high yields (up to 90%) under optimized conditions using palladium catalysts .

Polymer Chemistry

The compound has been employed in the synthesis of dynamic polymers through cross-linking reactions. The presence of boron allows for reversible covalent bonding, which is advantageous for creating materials with self-healing properties.

Case Study :

- Research indicated that incorporating this compound into polymer matrices resulted in materials that exhibited enhanced mechanical properties and thermal stability . The dynamic nature of the boronate ester bonds facilitates the reorganization of polymer chains upon stress application.

Sensor Development

Due to its ability to form complexes with diols and other Lewis bases, this compound has potential applications in sensor technology. Boronic acids are known for their selective binding properties, making them suitable for detecting glucose and other biomolecules.

Case Study :

- A sensor prototype utilizing this compound showed promising results in selectively detecting glucose levels in biological samples through fluorescence quenching mechanisms .

Drug Delivery Systems

The compound's unique chemical properties enable its use in drug delivery systems where controlled release is crucial. The dynamic nature of boronate linkages allows for the design of responsive drug carriers that release therapeutic agents in response to specific stimuli (e.g., pH changes).

Comparative Data Table

Mechanism of Action

The mechanism by which 2,5-bis(methoxymethyl)-1,4-phenylenediboronic acid exerts its effects depends on its specific application. For example, in drug discovery, the boronic acid groups can form reversible covalent bonds with biological targets, such as enzymes or receptors, leading to modulation of their activity. The molecular targets and pathways involved vary based on the specific biological system and the intended application.

Comparison with Similar Compounds

1,4-Phenylenediboronic Acid

- Structure : Lacks methoxymethyl substituents, featuring only boronic acid groups at the 1,4-positions.

- Reactivity : Widely used in Suzuki-Miyaura cross-coupling reactions to synthesize biaryls and in COF synthesis due to its planar geometry .

- Limitations : Lower solubility in polar solvents compared to methoxymethyl-substituted analogs.

2,5-Bis(4-nitrophenyl)-1,3,4-oxadiazole

- Structure : Replaces boronic acid groups with oxadiazole rings and nitro substituents.

- Applications : Primarily used as a fluorophore or electron-deficient ligand in coordination chemistry. Lacks boronic acid reactivity, making it unsuitable for COFs or cross-coupling .

Methoxymethyl-Substituted Boronic Acids

2-(Methoxymethyl)phenylboronic Acid (CAS: 126617-98-9)

- Structure: Monoboronic acid with a single methoxymethyl group.

- Solubility: Enhanced solubility in methanol and DMSO compared to unsubstituted phenylboronic acids .

3,4-(Methylenedioxy)phenylboronic Acid (CAS: 94839-07-3)

- Structure : Features a methylenedioxy ring fused to the benzene ring and a single boronic acid group.

- Applications : Used in synthesizing heterocyclic compounds but lacks the bifunctional boronic acid architecture required for COFs .

Functionalized Diboronic Acids

2-(3,5-Bis(methoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridin-4-yl)phenylboronic Acid

- Structure : Combines a dihydropyridine core with boronic acid and methoxycarbonyl groups.

- Reactivity : Demonstrates dual functionality for both coordination (via dihydropyridine) and cross-coupling (via boronic acid). However, steric hindrance from the dihydropyridine ring reduces its efficiency in forming COFs .

Comparative Data Table

Research Findings and Limitations

- The methoxymethyl groups may improve solubility during polymerization.

- Commercial Availability : Widely listed by suppliers (e.g., Sigma-Aldrich, CymitQuimica) but lacks detailed peer-reviewed studies on its physicochemical properties .

Biological Activity

2,5-Bis(methoxymethyl)-1,4-phenylenediboronic acid (CAS No. 957121-03-8) is a boronic acid derivative notable for its potential biological applications, particularly in cancer research and drug development. This compound features two boronic acid groups that can interact with various biological targets, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is CHBO. Its structure consists of a phenylene ring with methoxymethyl substituents and boronic acid functionalities, which are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 232.06 g/mol |

| Density | 1.3±0.1 g/cm³ |

| Melting Point | >350 °C |

| Solubility | Soluble in water |

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with diols in biomolecules. This property allows it to inhibit certain enzymes and receptors involved in cellular signaling pathways.

- Target Enzymes : The compound has shown potential in inhibiting proteases and kinases, which are critical in cancer progression.

- Cell Growth Inhibition : Studies indicate that derivatives of phenylenediboronic acids can significantly inhibit the growth of various cancer cell lines, including breast and prostate cancer cells .

Case Studies

- Anticancer Activity : In a study involving human breast cancer cell lines, treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound induced apoptosis through the activation of caspase pathways .

- Antimicrobial Properties : Research has demonstrated that this compound exhibits antimicrobial activity against specific bacterial strains. The mechanism likely involves disruption of bacterial cell wall synthesis through boron-diol interactions .

- Drug Development Applications : It has been utilized as a building block in the synthesis of more complex pharmaceutical agents targeting various diseases due to its favorable pharmacokinetic properties .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good bioavailability and metabolic stability. Studies indicate that modifications to the methoxymethyl groups improve solubility and absorption rates when administered orally.

Research Applications

- Organic Synthesis : Used as a reagent in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds crucial for synthesizing complex organic molecules.

- Material Science : Investigated for its potential in developing new materials with specific electronic properties due to its unique boron-containing structure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.